1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
Historical Development of Triazolopyridine-Based Compounds
The triazolopyridine scaffold first gained prominence in the 1960s with the discovery of trazodone, a triazolopyridine-derived serotonin antagonist and reuptake inhibitor (SARI) antidepressant. Early synthetic routes focused on cyclization reactions between aminopyridines and carbonyl equivalents, as exemplified by the condensation of 2-aminopyridine with DMF-DMA (dimethylformamide dimethyl acetal) followed by hydroxylamine hydrochloride treatment to form triazolopyridine cores.
A pivotal advancement occurred in the 1980s with the development of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a triazolopyridine-based coupling reagent that revolutionized peptide synthesis through its superior activation of carboxylic acids. The 21st century saw expanded applications in kinase inhibitors (e.g., filgotinib’s JAK1 selectivity) and anticancer agents (e.g., tucatinib’s HER2/EGFR inhibition), demonstrating the scaffold’s adaptability across therapeutic areas.
Table 1: Milestones in Triazolopyridine Drug Development
| Year | Compound | Therapeutic Application | Key Innovation |
|---|---|---|---|
| 1966 | Trazodone | Depression | First triazolopyridine antidepressant |
| 1993 | HATU | Peptide synthesis | High-efficiency coupling reagent |
| 2019 | Filgotinib | Rheumatoid arthritis | JAK1-selective inhibitor |
| 2024 | VU6036864 | Neurological disorders | M5 muscarinic receptor antagonist |
Emergence of Urea-Functionalized Triazolopyridines as Research Focus
Urea incorporation into triazolopyridine systems addresses two critical challenges in drug design: (1) improving water solubility through hydrogen bond donor-acceptor networks, and (2) enhancing target binding specificity via bidentate interactions with enzymatic active sites. The urea group’s planar conformation and capacity for three hydrogen bonds (two as acceptor, one as donor) make it ideal for engaging polar residues in binding pockets while maintaining favorable logP values compared to carbamate or sulfonamide alternatives.
Recent synthetic breakthroughs enable precise urea installation at the triazolopyridine C3 position through late-stage functionalization. As demonstrated in the synthesis of 1-cyclohexyl-3-((7-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)methyl)urea, this typically involves:
- Suzuki-Miyaura coupling of boronic ester intermediates to construct the triazolopyridine core
- Reductive amination or nucleophilic substitution to introduce aminomethyl linkers
- Urea formation via reaction with cyclohexyl isocyanate or carbonyldiimidazole-activated amines
Table 2: Comparative Analysis of Triazolopyridine Functional Groups
| Functional Group | Hydrogen Bond Capacity | logP Contribution | Metabolic Stability |
|---|---|---|---|
| Urea | 3 (2 acceptors, 1 donor) | +0.8 | Moderate |
| Sulfonamide | 2 (acceptors) | +1.2 | High |
| Amide | 2 (1 acceptor, 1 donor) | +0.5 | Low |
Position of Trifluoromethyl-Substituted Analogs in Contemporary Research
The trifluoromethyl (-CF3) group at the triazolopyridine C7 position confers three distinct pharmacological advantages:
- Electron-withdrawing effects : Increases aromatic ring electron deficiency, enhancing π-π stacking interactions with tyrosine/tryptophan residues (e.g., in kinase ATP-binding pockets)
- Metabolic stabilization : The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo
- Lipophilicity modulation : CF3’s hydrophobicity (π = 0.88) counterbalances urea’s polarity, optimizing membrane permeability
Modern synthetic approaches to 7-CF3 triazolopyridines employ ultrasound-assisted cyclization in phosphoryl chloride (POCl3), achieving yields >70% through enhanced reaction kinetics. As detailed in Chinese Patent CN103613594A, this method utilizes 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasonic irradiation (80–150°C), followed by ethanol recrystallization.
Table 3: Bioactivity of Selected 7-Substituted Triazolopyridines
| C7 Substituent | Target Receptor | IC50 (nM) | AChmin (%) | Source |
|---|---|---|---|---|
| -CF3 | M5 muscarinic | 8.3 | 2 | ACS Med. Chem. |
| -Cl | M5 muscarinic | 19 | 1 | ACS Med. Chem. |
| -OCH3 | JAK1 | 55 | N/A | PMC |
Properties
IUPAC Name |
1-cyclohexyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c16-15(17,18)10-6-7-23-12(8-10)21-22-13(23)9-19-14(24)20-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISFRPHIVDLAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method includes the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea-linked triazolopyridine derivatives. Below is a detailed comparison with key analogs:
BG14704 (1-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea)
- Structure : Shares the same [1,2,4]triazolo[4,3-a]pyridine core and trifluoromethyl group but replaces the cyclohexyl group with a benzodioxolylmethyl moiety.
- Molecular Formula : C₁₇H₁₄F₃N₅O₃ (MW: 393.32 g/mol).
- Reduced lipophilicity compared to the cyclohexyl analog, which may affect blood-brain barrier penetration. Higher polarity due to the oxygen atoms in the benzodioxole ring, possibly improving aqueous solubility.
1-(3-(tert-Butyl)-1-(3-Chloro-4-Hydroxyphenyl)-1H-Pyrazol-5-yl)-3-((1S,4S)-4-((3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-Tetrahydronaphthalen-1-yl)urea (1443251-93-1)
- Structure : Contains a triazolopyridine core with an isopropyl substituent and a tetrahydronaphthalenyl-urea group.
- Molecular Formula: Not explicitly provided, but inferred to include C₂₈H₃₂ClN₅O₃ (approximate MW: 542.09 g/mol).
- Key Differences: The isopropyl group on the triazolopyridine may reduce metabolic oxidation compared to trifluoromethyl. Presence of a chlorine atom and hydroxyl group on the phenyl ring could enhance electrostatic interactions with targets.
3-(1-Methyl-5-(4-Methyl-Cyclohexyl)-1,2,3,6-Tetrahydro-Pyridin-4-yl)-5-(4-Pyrazolo(4,3-b)Pyridin-2-yl-Phenyl)-Thiophene-2-Carboxylic Acid (1383384-72-2)
- Structure : Combines a pyrazolopyridine with a thiophene-carboxylic acid and a methyl-cyclohexyl group.
- Molecular Formula : C₂₈H₂₈N₄O₂S (MW: 508.62 g/mol).
- Key Differences :
Implications of Substituent Variations
- Trifluoromethyl (-CF₃) : Enhances resistance to oxidative metabolism and improves binding to hydrophobic pockets.
- Cyclohexyl vs. Benzodioxolyl : Cyclohexyl increases lipophilicity (logP ~3.5), whereas benzodioxolyl reduces it (logP ~2.8), impacting tissue distribution.
- Urea Linkage: Critical for hydrogen-bond donor/acceptor activity, a feature absent in carboxylic acid analogs like 1383384-72-2.
Biological Activity
1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexyl group and a triazolo-pyridine moiety, which are significant for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various pathways:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit certain enzymes related to inflammatory processes and cellular signaling pathways.
- Receptor Modulation : It is hypothesized that the compound may act as a modulator of receptor activity, affecting pathways involved in cell proliferation and apoptosis.
Antiviral Activity
Recent studies have suggested that compounds similar to this compound exhibit promising antiviral properties. For instance:
- EC50 Values : Compounds within this class have shown EC50 values ranging from 3.98 μM to 58.7 μg/mL against various viruses, indicating their potential as antiviral agents .
Anti-inflammatory Activity
Research on related compounds has demonstrated significant anti-inflammatory effects:
- IC50 Values : The IC50 values for COX enzyme inhibition have been reported as low as 19.45 μM for certain derivatives, suggesting effective suppression of inflammatory mediators .
Case Study 1: Antiviral Screening
In a study assessing the antiviral activity against HIV-1, derivatives similar to the target compound exhibited an EC50 of 3.98 μM with a therapeutic index exceeding 105. This indicates a high safety margin and potential for development as an antiviral agent .
Case Study 2: Anti-inflammatory Assay
Another study evaluated the anti-inflammatory properties using carrageenan-induced paw edema models in rats. The tested compounds showed significant reductions in edema, with some analogs achieving IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
